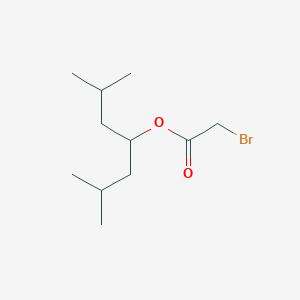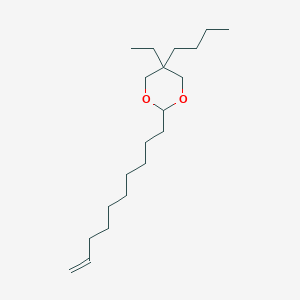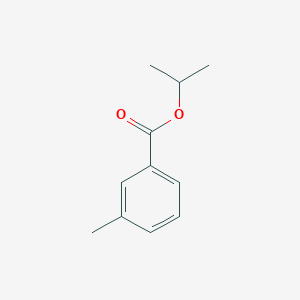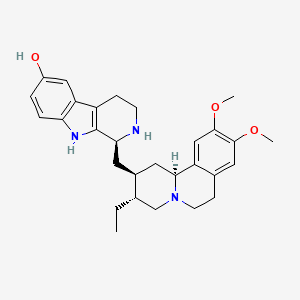![molecular formula C9H13NO3 B14733253 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one CAS No. 6244-06-0](/img/structure/B14733253.png)
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-nitrobicyclo[221]heptan-2-one is a bicyclic compound with the molecular formula C9H13NO3 It is a derivative of norbornanone, characterized by the presence of a nitro group and two methyl groups attached to the bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of 3,3-dimethylbicyclo[2.2.1]heptan-2-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced at the desired position on the bicyclic framework.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve efficient nitration.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,3-Dimethyl-1-aminobicyclo[2.2.1]heptan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity. Derivatives of this compound may exhibit pharmacological properties.
Medicine: Explored for its potential use in drug development. The nitro group can be modified to create compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one depends on its chemical reactivity and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The compound’s bicyclic structure may also influence its binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one: Contains a vinyl group instead of a nitro group, leading to different reactivity and applications.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
3,3-Dimethyl-1-nitrobicyclo[221]heptan-2-one is unique due to the presence of both nitro and methyl groups on the bicyclic framework
Eigenschaften
CAS-Nummer |
6244-06-0 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
3,3-dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13NO3/c1-8(2)6-3-4-9(5-6,7(8)11)10(12)13/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
GUKGQPSJCYNKBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)(C1=O)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



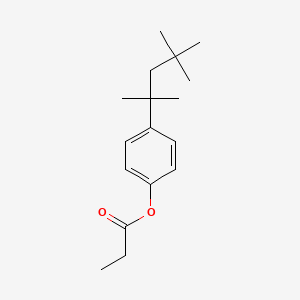

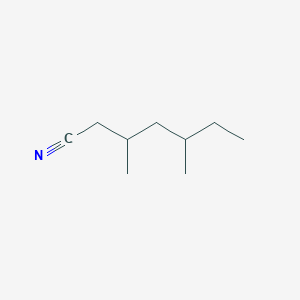





![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
